Cycloheptylmethyl methanesulfonate

概要

説明

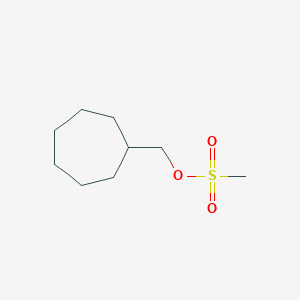

Cycloheptylmethyl methanesulfonate is an organic compound with the molecular formula C₉H₂₀O₄S and a molecular weight of 224.318 g/mol . It is also known by other names such as mesyloxymethylcycloheptane and cycloheptanemethanol, methanesulfonate . This compound is a derivative of methanesulfonic acid and is used in various chemical reactions and industrial applications.

作用機序

Target of Action

Cycloheptylmethyl methanesulfonate is a type of methanesulfonate, which are known to be biological alkylating agents . These agents primarily target DNA, preferentially methylating guanine and adenine bases .

Mode of Action

The alkyl-oxygen bonds of methanesulfonate esters, such as this compound, undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .

Biochemical Pathways

Methanesulfonates, in general, are known to cause alterations in dna, which can affect various cellular processes

Pharmacokinetics

Methanesulfonates are known to have complex pharmacokinetics . For instance, colistin methanesulfonate (CMS), another methanesulfonate, is administered as a prodrug and is mainly distributed within the extracellular space due to its large molecular weight and cationic properties at physiological pH . Renal clearance of CMS is very low, but the dosing regimen should be adapted to the renal function of the patient because CMS is partly eliminated by the kidney .

Result of Action

The primary result of the action of this compound is the alkylation of DNA, which can lead to DNA damage . This can affect cell proliferation and survival, and may have implications in the treatment of certain diseases, such as cancer .

生化学分析

Biochemical Properties

Cycloheptylmethyl methanesulfonate is a methanesulfonate ester, a class of compounds known to act as biological alkylating agents . The alkyl-oxygen bonds in these esters undergo fission and react within the intracellular environment . The structure of the alkyl group of these esters, such as cycloheptylmethyl in this compound, may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This suggests that this compound could interact with various enzymes, proteins, and other biomolecules in a cell, potentially influencing biochemical reactions.

Molecular Mechanism

The molecular mechanism of action of this compound is likely related to its role as a biological alkylating agent . Alkylating agents can modify the chemical structure of DNA, proteins, and other biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation, and other molecular effects . The exact molecular mechanisms of this compound remain to be fully elucidated.

Metabolic Pathways

As a methanesulfonate ester, it may be involved in sulfur metabolism

Transport and Distribution

As a methanesulfonate ester, it is likely to be transported into cells where it can interact with intracellular biomolecules

Subcellular Localization

Given its potential interactions with intracellular biomolecules , it may be localized to various subcellular compartments

準備方法

Cycloheptylmethyl methanesulfonate can be synthesized through the reaction of cycloheptanemethanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the methanesulfonyl chloride acting as a sulfonating agent to introduce the methanesulfonate group onto the cycloheptanemethanol molecule. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Cycloheptylmethyl methanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles such as halides, amines, or thiols.

Oxidation and Reduction Reactions:

Elimination Reactions: The compound can also undergo elimination reactions to form alkenes, especially when heated or treated with strong bases.

Common reagents used in these reactions include sodium or potassium hydroxide for elimination reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Cycloheptylmethyl methanesulfonate has several applications in scientific research, including:

類似化合物との比較

Cycloheptylmethyl methanesulfonate is similar to other methanesulfonate esters such as methyl methanesulfonate and ethyl methanesulfonate . These compounds share similar chemical properties and reactivity due to the presence of the methanesulfonate group. this compound is unique in its structure, which includes a cycloheptyl group, making it distinct from other simpler methanesulfonate esters .

Similar compounds include:

Methyl methanesulfonate: A well-known alkylating agent used in research and chemotherapy.

Ethyl methanesulfonate: Another alkylating agent with similar applications.

This compound’s unique structure may confer different reactivity and biological activity compared to these simpler esters.

生物活性

Cycloheptylmethyl methanesulfonate (CHMMS) is a methanesulfonate ester that has garnered attention due to its potential biological activities, particularly as an alkylating agent. This article reviews the biological activity of CHMMS, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

- Chemical Formula : C₈H₁₈O₃S

- Molecular Weight : 194.30 g/mol

- Solubility : CHMMS is soluble in polar solvents such as water and dimethyl sulfoxide (DMSO), which facilitates its interaction with biological systems.

CHMMS acts primarily as an alkylating agent, which means it can transfer alkyl groups to nucleophilic sites in biomolecules, particularly DNA. This alkylation can lead to various cellular responses, including:

- DNA Damage : CHMMS induces DNA strand breaks and mutations by modifying nucleobases, leading to potential carcinogenic effects.

- Cell Cycle Disruption : The compound can interfere with normal cell cycle progression, resulting in cell cycle arrest or apoptosis.

- Mutagenicity : Studies have shown that CHMMS can induce mutations in various cell lines, including human lymphoblasts and rodent models.

Biological Activity Overview

The biological activity of CHMMS can be summarized through various studies and findings:

| Study Type | Findings |

|---|---|

| In Vitro Studies | Induction of DNA strand breaks in human lymphocytes and mutations at the hprt locus in lymphoblasts. |

| In Vivo Studies | Increased incidence of tumors in rodent models following exposure to CHMMS. |

| Cellular Effects | Induction of sister chromatid exchanges and micronuclei formation in treated cells. |

Case Studies

-

Mutagenicity Testing :

- A study demonstrated that CHMMS caused significant increases in gene mutations at the hprt locus in Chinese hamster ovary cells, indicating its mutagenic potential.

- Another study reported that CHMMS induced unscheduled DNA synthesis in rat hepatocytes, suggesting its ability to elicit DNA repair mechanisms following damage.

-

Carcinogenicity Assessment :

- In rodent models, subcutaneous injection of CHMMS resulted in the development of various tumors, including squamous-cell carcinoma and lymphoma.

- Long-term exposure studies indicated a higher incidence of nasal tumors in rats subjected to inhalation of CHMMS.

-

Cellular Transformation Studies :

- Research involving Syrian hamster ovary cells showed that CHMMS could induce morphological changes indicative of cellular transformation when combined with viral enhancement.

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of CHMMS:

- DNA Interaction : CHMMS preferentially alkylates guanine residues in DNA, leading to mutagenic lesions that can mispair during replication.

- Cellular Response : The compound activates cellular stress responses, including upregulation of repair pathways and apoptosis signaling.

- Dose-Response Relationship : The mutagenic effects of CHMMS exhibit a clear dose-response relationship, with higher concentrations leading to increased DNA damage and mutation rates.

特性

IUPAC Name |

cycloheptylmethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3S/c1-13(10,11)12-8-9-6-4-2-3-5-7-9/h9H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBZAZOOOJEDAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。